An In-Depth Technical Guide to 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole: A Versatile Building Block in Drug Discovery
An In-Depth Technical Guide to 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole: A Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, properties, synthesis, and potential applications, offering insights grounded in established chemical principles and supported by relevant literature. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.
Introduction: The Convergence of Two Privileged Scaffolds
The molecular architecture of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole brings together two "privileged" structural motifs in drug discovery: the azetidine ring and the pyrazole nucleus. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and three-dimensional complexity, which can lead to improved target engagement.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in a multitude of approved drugs due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] The strategic placement of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for further chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions, enabling the exploration of a vast chemical space.
Section 1: Chemical Identity and Properties
The primary identifier for 1-(azetidin-3-yl)-4-iodo-1H-pyrazole is its CAS number, which has been assigned to its hydrochloride salt.
| Identifier | Value | Source |
| Compound Name | 1-(azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride | [6] |
| CAS Number | 2658468-39-2 | [6] |
| Property | Value | Source |
| Molecular Formula | C₆H₉ClIN₃ | [6] |
| Molecular Weight | 285.51 g/mol | [6] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [6] |
Section 2: Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole is not extensively documented in publicly available literature. However, a plausible and logical synthetic route can be proposed based on established methodologies for the synthesis of 4-iodopyrazoles and the N-alkylation of pyrazole derivatives. The proposed synthesis involves a two-step process: the iodination of 1H-pyrazole followed by N-alkylation with a suitable azetidine precursor.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 1-(azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride.
Step-by-Step Methodologies
Step 1: Synthesis of 4-Iodo-1H-pyrazole
The direct iodination of the pyrazole ring at the C4 position is a well-established transformation. Several effective methods have been reported, with the choice of reagents often depending on the desired scale and the presence of other functional groups. A common and efficient method involves the use of molecular iodine in the presence of an oxidizing agent such as ceric ammonium nitrate (CAN).[7][8]
-
Materials: 1H-pyrazole, Iodine (I₂), Ceric Ammonium Nitrate (CAN), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 1H-pyrazole in acetonitrile.
-
Add molecular iodine to the solution.
-
Slowly add a solution of ceric ammonium nitrate in acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-pyrazole.
-
Step 2: N-Alkylation of 4-Iodo-1H-pyrazole with a Protected Azetidine Derivative
The introduction of the azetidine moiety at the N1 position of the pyrazole ring can be achieved through a nucleophilic substitution reaction. To prevent side reactions, a protected azetidine derivative, such as N-Boc-3-tosyloxyazetidine or N-Boc-3-bromoazetidine, is typically employed.
-
Materials: 4-Iodo-1H-pyrazole, N-Boc-3-tosyloxyazetidine, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-iodo-1H-pyrazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for a short period to allow for the formation of the pyrazole anion.
-
Add a solution of N-Boc-3-tosyloxyazetidine in anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the resulting N-Boc protected intermediate by column chromatography.
-
Step 3: Deprotection and Salt Formation
The final step involves the removal of the Boc protecting group from the azetidine nitrogen and subsequent formation of the hydrochloride salt.
-
Materials: 1-(N-Boc-azetidin-3-yl)-4-iodo-1H-pyrazole, Hydrochloric acid solution (e.g., 4M in 1,4-dioxane).
-
Procedure:
-
Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a solution of hydrochloric acid in 1,4-dioxane.
-
Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 1-(azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride.
-
Purification and Characterization
Purification of the final compound is typically achieved by recrystallization or filtration if it precipitates as a clean solid.[9] The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Section 3: Chemical Reactivity and Potential Applications
The 4-iodo-pyrazole moiety is a versatile synthetic handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, making 1-(azetidin-3-yl)-4-iodo-1H-pyrazole a valuable building block for generating libraries of diverse compounds for biological screening.
Key Reactions of the 4-Iodo-pyrazole Moiety
Caption: Key cross-coupling reactions of the 4-iodo-pyrazole moiety.
These reactions enable the synthesis of a vast array of derivatives with potentially diverse pharmacological profiles. The azetidine ring can also be further functionalized, although this is less common once it is attached to the pyrazole core.
Potential Therapeutic Applications
Given the established pharmacological importance of both the pyrazole and azetidine scaffolds, 1-(azetidin-3-yl)-4-iodo-1H-pyrazole and its derivatives are promising candidates for investigation in various therapeutic areas. The diverse biological activities reported for substituted pyrazoles include:
-
Anti-inflammatory: As seen in drugs like celecoxib.
-
Anticancer: Many pyrazole derivatives have shown potent anticancer activity.[5]
-
Antimicrobial: Including antibacterial and antifungal properties.[4][10]
-
Antiviral: Some pyrazole-containing compounds exhibit antiviral efficacy.[5]
-
Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.[11]
The incorporation of the azetidine moiety can further enhance the drug-like properties of these molecules.[1] Therefore, derivatives of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole are attractive targets for screening in these and other disease areas.
Section 4: Safety and Handling
While a specific safety data sheet for 1-(azetidin-3-yl)-4-iodo-1H-pyrazole is not widely available, information for the hydrochloride salt and related iodinated pyrazoles provides guidance on safe handling.
-
Hazard Statements: The hydrochloride salt is associated with H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[6]
-
Precautionary Statements: Recommended precautions include P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
1-(Azetidin-3-yl)-4-iodo-1H-pyrazole represents a promising and versatile building block for drug discovery and medicinal chemistry. Its unique combination of a privileged pyrazole core, a drug-like azetidine moiety, and a synthetically tractable iodinated handle makes it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and its potential for further chemical elaboration and biological investigation. Further experimental work is warranted to fully characterize this compound and unlock its full potential in the quest for new medicines.
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